molecular formula C20H18N2O3S2 B2356930 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 895456-06-1

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2356930
CAS No.: 895456-06-1
M. Wt: 398.5
InChI Key: LOJKUTWTAUPHCH-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a complex organic compound featuring a benzodioxin moiety, a thiazol ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the thiazol and sulfanylacetamide groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Introduction of different functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antibacterial or antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but lacks the thiazol and sulfanyl groups.

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Contains a sulfonamide group instead of the sulfanylacetamide group.

Uniqueness: The presence of the thiazol ring and the sulfanylacetamide group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-2-5-15(6-3-13)26-12-19(23)22-20-21-16(11-27-20)14-4-7-17-18(10-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJKUTWTAUPHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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